molecular formula C9H13NOS B13566910 2-(P-tolylsulfinyl)ethan-1-amine

2-(P-tolylsulfinyl)ethan-1-amine

Cat. No.: B13566910
M. Wt: 183.27 g/mol
InChI Key: WNWWWTAJIGRYEU-UHFFFAOYSA-N
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Description

2-(p-Tolylsulfinyl)ethan-1-amine is a chiral amine derivative featuring a para-methylphenyl (p-tolyl) group attached to an ethan-1-amine backbone via a sulfinyl (-SO-) functional group. The sulfinyl group introduces chirality, resulting in enantiomers that may exhibit distinct biological and physicochemical properties.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-(4-methylphenyl)sulfinylethanamine

InChI

InChI=1S/C9H13NOS/c1-8-2-4-9(5-3-8)12(11)7-6-10/h2-5H,6-7,10H2,1H3

InChI Key

WNWWWTAJIGRYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(P-tolylsulfinyl)ethan-1-amine typically involves the reaction of p-tolylsulfinyl chloride with ethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as heptane and requires careful temperature control .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(P-tolylsulfinyl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted amine derivatives .

Scientific Research Applications

2-(P-tolylsulfinyl)ethan-1-amine, also known as 2-(4-methylbenzenesulfinyl)ethan-1-amine, is an organic compound featuring a sulfinyl group attached to a secondary amine. It consists of a p-tolyl group (4-methylphenyl) bonded to a sulfur atom, which is further connected to an ethylamine moiety. This unique structure gives rise to distinct chemical properties and potential biological activities, making it a subject of interest in both synthetic and medicinal chemistry.

General Information
The uniqueness of this compound lies in its specific combination of a p-tolyl group and a sulfinyl functional group attached to an ethane backbone. This configuration may provide distinct reactivity patterns and biological properties compared to other related compounds.

Synthesis
The synthesis of this compound typically involves several key steps:

  • Reaction of p-toluenesulfinyl chloride with ethanolamine to yield the target compound.
  • Oxidation of 2-(P-tolylthio)ethan-1-amine to obtain the corresponding sulfinyl derivative.

Potential Applications
The potential applications of this compound span several fields:

  • Interaction studies: Could focus on its binding affinity with biological targets such as enzymes or receptors. Given the presence of the sulfinyl group, it may interact with thiol-containing biomolecules, influencing redox states within biological systems.
  • Subject of interest: Its unique chemical properties and potential biological activities make it a subject of interest in both synthetic and medicinal chemistry.

Several compounds share structural similarities with this compound. Here are some notable examples:

Compound NameStructureUnique Features
4-MethylbenzenesulfonamideStructureContains a sulfonamide group instead of sulfinyl
N,N-Dimethyl-p-toluenesulfonamideStructureFeatures dimethyl substitution at nitrogen
2-Amino-4-methylbenzenesulfonic acidStructureContains a carboxylic acid functional group

Mechanism of Action

The mechanism of action of 2-(P-tolylsulfinyl)ethan-1-amine involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis Challenges : Sulfinyl compounds require precise control during oxidation to avoid over-oxidation to sulfonyl groups. For example, describes sodium hydride-mediated coupling for fluorinated indoles, which could be adapted for sulfinyl synthesis .
  • Toxicity Data: notes that toxicological profiles for many sulfur-containing amines remain unstudied, emphasizing the need for rigorous safety evaluations .
  • Biological Applications : Compounds like 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine (a histamine metabolite, ) highlight the role of ethan-1-amine derivatives in modulating metabolic pathways.

Biological Activity

2-(P-tolylsulfinyl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of p-tolylsulfinyl chloride with ethan-1-amine. The resulting compound can be characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Antibacterial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that sulfinyl-containing compounds can disrupt bacterial cell wall synthesis and inhibit growth.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

These results indicate that the sulfinyl group contributes to the antibacterial mechanism, possibly through redox cycling that generates reactive oxygen species (ROS) .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study assessed its effects on colon cancer cells, revealing that the compound induced apoptosis via the mitochondrial pathway.

Cell LineIC50 (µM)Mechanism of Action
HCT11625Mitochondrial apoptosis
HeLa30ROS generation

The mechanism appears to involve mitochondrial membrane potential disruption and subsequent caspase activation .

Antioxidant Activity

In addition to its antibacterial and cytotoxic properties, this compound has shown promising antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of sulfinamide derivatives, including this compound, highlighted its selective toxicity towards cancer cells compared to normal cells. The compound was tested against various cancer types, showing a preference for targeting cells with mutated oncogenes .

Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that this compound modulates key signaling pathways involved in cell survival and proliferation. Specifically, it was found to inhibit the PI3K/Akt pathway, leading to reduced cell viability in treated cancer cells .

Q & A

Q. What synthetic methodologies are most effective for producing 2-(P-tolylsulfinyl)ethan-1-amine with high enantiomeric purity?

Enantioselective synthesis using transaminases (TAs) is a promising approach. Optimization involves selecting enzymes with high substrate specificity, adjusting pH (7.5–8.5), and controlling reaction time to achieve >95% enantiomeric excess (ee). Kinetic resolution can isolate (S)-enantiomers from racemic mixtures, as demonstrated in analogous sulfanyl-ethanamine syntheses .

Q. Which spectroscopic techniques are critical for characterizing the structural and stereochemical properties of this compound?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. 1^1H/13^13C NMR confirms the sulfinyl group's configuration, while chiral HPLC with polysaccharide-based columns resolves enantiomers. Mass spectrometry (MS) validates molecular weight and purity .

Q. How does the sulfinyl group influence the compound's nucleophilicity and reactivity in coupling reactions?

The sulfinyl moiety enhances nucleophilicity at the amine group, facilitating reactions with electrophiles like carbonyl compounds. Steric effects from the P-tolyl group may slow reactions compared to methyl or ethyl analogs, necessitating optimized conditions (e.g., anhydrous solvents, elevated temperatures) .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic and prone to oxidation. Store under inert gas (N2_2/Ar) at −20°C in amber vials. Stability tests via TLC or HPLC over 72 hours under ambient conditions are recommended to assess degradation .

Q. How can researchers validate the biological activity of this compound in receptor-binding assays?

Radioligand displacement assays (e.g., using 3^3H-labeled serotonin analogs) assess affinity for 5-HT receptors. Structural analogs with sulfanyl/sulfinyl groups show activity at 5-HT2A receptors, suggesting similar evaluation protocols .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enantiomeric excess (ee) data between enzymatic and chemical synthesis methods?

Cross-validate results using polarimetry, chiral HPLC, and X-ray crystallography. For example, transaminase-based synthesis may yield higher ee (>99%) than chemical routes due to enzyme stereoselectivity, but racemization during workup requires monitoring via time-course HPLC .

Q. How can computational modeling predict the sulfinyl group's impact on the compound's binding to neurological targets?

Density Functional Theory (DFT) calculates sulfinyl-oxygen charge distribution, while molecular docking (e.g., AutoDock Vina) simulates interactions with receptor active sites. Compare with methylsulfanyl analogs to identify steric/electronic contributions .

Q. What steps mitigate side reactions during functionalization of this compound for dendrimer synthesis?

Protect the amine group with tert-butoxycarbonyl (Boc) before coupling to dendritic cores. Use maleimide or pyrene derivatives for site-specific conjugation, as shown in cyclotriphosphazene-based dendrimers .

Q. How do substituents on the aryl group (e.g., P-tolyl vs. phenyl) affect the compound's pharmacokinetic properties?

Comparative studies using in vitro Caco-2 cell monolayers assess permeability. Methyl groups on the aryl ring (P-tolyl) enhance lipophilicity, potentially increasing blood-brain barrier penetration compared to unsubstituted phenyl analogs .

Q. What analytical workflows reconcile discrepancies in biological activity data across different assay platforms?

Standardize assays using positive controls (e.g., known 5-HT2A agonists) and orthogonal methods (e.g., calcium flux assays vs. cAMP measurement). Statistical meta-analysis of dose-response curves identifies platform-specific biases .

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